Structural Uniqueness: Pyridin-3-yl vs. Methyl, Pyrazin-2-yl, and Thiophen-3-yl Oxadiazole Substituents
CAS 1396855-03-0 bears a pyridin-3-yl group at the 3-position of the 1,2,4-oxadiazole ring. The closest commercially available analogs differ at precisely this position: the methyl analog (CAS 1396876-20-2) replaces the pyridinyl with a −CH3 group, the pyrazin-2-yl analog replaces it with a pyrazine ring, and the thiophen-3-yl analog (CAS 1396682-50-0) substitutes a thiophene . The pyridin-3-yl group provides one hydrogen-bond acceptor (pyridine N at meta position relative to oxadiazole) and an extended π-system capable of edge-to-face or π–π stacking interactions, as characterized crystallographically for related N-pyridyl urea oxadiazole systems by Baykov et al. (2021) [1]. The methyl analog lacks both the aromatic π-surface and the H-bond acceptor; the pyrazin-2-yl analog offers two H-bond acceptors (both pyrazine nitrogens); and the thiophen-3-yl analog provides a sulfur atom with distinct polarizability.
| Evidence Dimension | Heteroaryl substituent at oxadiazole 3-position |
|---|---|
| Target Compound Data | Pyridin-3-yl (one N atom at meta position; H-bond acceptor count = 1 from pyridine; LogP = 4.60) |
| Comparator Or Baseline | Methyl analog (CAS 1396876-20-2): −CH3, no aromatic π-system, LogP estimated lower. Pyrazin-2-yl analog: two N atoms, altered H-bond geometry. Thiophen-3-yl analog (CAS 1396682-50-0): sulfur-containing, distinct polarizability. |
| Quantified Difference | Qualitative structural difference; no quantitative biological data exist for any of these analogs to permit a numerical comparison of activity. |
| Conditions | Structural comparison based on SMILES and vendor catalog data; no head-to-head assay performed. |
Why This Matters
The pyridin-3-yl group confers a specific H-bond and π-interaction geometry distinct from every commercially available analog; any downstream biological SAR will pivot on this structural feature, making blind substitution scientifically indefensible.
- [1] Baykov SV, Mikherdov AS, Novikov AS, Geyl KK, Tarasenko MV, Gureev MA, Boyarskiy VP. π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study. Molecules. 2021;26(18):5672. View Source
